An In-depth Technical Guide on 3,4-Methylenedioxy-PV8 (MDPV8)
An In-depth Technical Guide on 3,4-Methylenedioxy-PV8 (MDPV8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxy-PV8 (hydrochloride), with the formal name 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride, is a synthetic cathinone (B1664624) and a structural analog of 3,4-methylenedioxypyrovalerone (MDPV).[1] As a member of the novel psychoactive substances (NPS) class, it is characterized by the presence of a 3,4-methylenedioxy group on the phenyl ring, a pyrrolidine (B122466) ring, and an extended heptyl side chain. This compound is also known by the synonyms MDPV two-carbon homolog and Methylenedioxy Pyrovalerone two-carbon homolog.[1] The physiological and toxicological properties of 3,4-Methylenedioxy-PV8 are not yet fully characterized, making it a compound of interest for research and forensic applications.[1]
Chemical Structure and Properties
The chemical structure of 3,4-Methylenedioxy-PV8 is defined by its IUPAC name: 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one.[2] It is structurally categorized as a cathinone.[1]
Table 1: Chemical and Physical Properties of 3,4-Methylenedioxy-PV8
| Property | Value | Source |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one | [2] |
| Synonyms | MD-PV8, MDPEP, MDPV two carbon homolog, Methylenedioxy pyrovalerone two carbon homolog | [2] |
| CAS Number | 24646-39-7 | [1][2] |
| Molecular Formula | C₁₈H₂₅NO₃ | [2] |
| Molecular Weight | 303.4 g/mol | [2] |
| Exact Mass | 303.1834 | [2] |
| Molecular Ion [M+H]⁺ | 304.1907 | [2] |
| Formulation | A neat solid | [1] |
| Purity | ≥98% | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Synthesis
A specific, detailed synthesis protocol for 3,4-Methylenedioxy-PV8 is not widely available in published literature. However, its synthesis can be inferred from general methods for the preparation of cathinone derivatives and the synthesis of structurally related compounds like MDPV. The common synthetic route involves the α-bromination of a substituted propiophenone (B1677668) followed by reaction with the desired amine.
A plausible synthetic pathway for 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-heptanone would likely start with 1-(1,3-benzodioxol-5-yl)heptan-1-one. This starting material can be synthesized via Friedel-Crafts acylation of 1,3-benzodioxole (B145889) with heptanoyl chloride. The subsequent steps would be:
-
α-Bromination: The ketone is brominated at the α-position to yield 2-bromo-1-(1,3-benzodioxol-5-yl)heptan-1-one.
-
Amination: The resulting α-bromo ketone is then reacted with pyrrolidine to yield the final product, 3,4-Methylenedioxy-PV8, via nucleophilic substitution. The product would then be converted to its hydrochloride salt for improved stability and solubility.
Analytical Methodology
The identification and quantification of 3,4-Methylenedioxy-PV8 in forensic and research settings are primarily achieved through chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the analysis of synthetic cathinones.
-
Sample Preparation: The standard is typically diluted in a suitable solvent like methanol.
-
Instrumentation: An Agilent 5975 Series GC/MSD System or similar is used.
-
Column: A DB-35MS column (30 m x 0.25 mm I.D., 0.50 μm film thickness) or equivalent is suitable.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 90°C held for 1 minute, followed by a ramp to 300°C at 8°C/min, with a final hold for 10 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
This technique provides high-resolution mass data, aiding in the unequivocal identification of the compound.
-
Sample Preparation: Direct analysis of sample extracts.
-
Instrumentation: An Agilent 6520 Accurate-Mass Q-TOF LC/MS or similar.
-
Column: A Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) or equivalent.[2]
-
Mobile Phase: A gradient elution using:
-
A: Ammonium formate (B1220265) (10 mM, pH 3.0) in water.[2]
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: Initial: 95% A: 5% B; ramp to 5% A: 95% B over 13 minutes; hold at 5% A: 95% B for 2.5 minutes, then return to initial conditions.[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[2]
-
QTOF Parameters: TOF MS Scan Range: 100-510 Da.[2]
-
Retention Time: Approximately 6.58 - 6.61 minutes.[2]
Pharmacological Properties
The primary mechanism of action for 3,4-Methylenedioxy-PV8, like other pyrrolidinophenone cathinones, is the inhibition of monoamine transporters.[3] Specifically, it acts as an inhibitor of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).
Table 2: Monoamine Transporter Inhibition Data for Structurally Related Cathinones
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio | Reference |
| MDPV | 4.85 | 16.84 | >10,000 | >2061 | [4] |
| α-PVP | 22.2 | 9.86 | >10,000 | >450 | [4] |
| α-PHP | 16 | - | >33,000 | >2062 | [4] |
| α-PBP | 145 | - | >10,000 | >69 | [4] |
Signaling Pathways
The inhibition of DAT and NET by 3,4-Methylenedioxy-PV8 leads to an accumulation of dopamine and norepinephrine in the synaptic cleft. This elevated concentration of neurotransmitters results in enhanced and prolonged stimulation of postsynaptic dopamine and adrenergic receptors, respectively. The downstream signaling cascades are complex and involve various G-protein coupled receptors and second messenger systems. For instance, increased dopaminergic signaling can activate both D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors, leading to modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels and protein kinase A (PKA) activity. Noradrenergic signaling involves α- and β-adrenergic receptors, which can activate phospholipase C (PLC) and adenylyl cyclase pathways.
Metabolism
The metabolic fate of 3,4-Methylenedioxy-PV8 has not been specifically elucidated. However, based on the metabolism of structurally similar cathinones, several metabolic pathways can be predicted. For the related compound PV8, in vitro studies have identified hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation as metabolic pathways.[5][6] For cathinones containing a 3,4-methylenedioxy group, such as MDPV, metabolism often involves demethylenation of this ring, followed by O-methylation.[7][8]
Therefore, the metabolism of 3,4-Methylenedioxy-PV8 is likely to involve a combination of these pathways:
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Demethylenation of the 3,4-methylenedioxy ring.
-
Hydroxylation at various positions on the alkyl chain and the pyrrolidine ring.
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Reduction of the β-keto group to the corresponding alcohol.
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N-dealkylation of the pyrrolidine ring.
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Oxidation of the alkyl chain.
Toxicological Profile
The toxicological properties of 3,4-Methylenedioxy-PV8 are largely unknown.[1] However, as a synthetic cathinone, it is expected to have stimulant-like effects and potential for adverse events similar to other compounds in this class. These can include cardiovascular effects (tachycardia, hypertension), neurological effects (agitation, paranoia, hallucinations), and hyperthermia. Fatal intoxications have been reported for the related compound PV8, with blood concentrations in these cases ranging from 70 to 260 ng/mL.
Conclusion
3,4-Methylenedioxy-PV8 is a synthetic cathinone with a chemical structure that suggests potent activity as a monoamine transporter inhibitor. While its precise pharmacological and toxicological profiles are still under investigation, its structural similarity to other potent psychostimulants like MDPV warrants further research to fully understand its mechanism of action, metabolic fate, and potential for abuse and toxicity. The analytical methods outlined in this guide provide a framework for its detection and quantification in various matrices. As a relatively new NPS, continued monitoring and research are crucial for the scientific and forensic communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)octan-1-one | C19H27NO3 | CID 132520293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one | C17H17NO3 | CID 91699622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of Synthetic Cathinones [ouci.dntb.gov.ua]
- 8. Metabolism of Synthetic Cathinones | Semantic Scholar [semanticscholar.org]
